1-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide
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Overview
Description
1-ACETYL-N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ACETYL-N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and Madelung synthesis . The subsequent steps involve the introduction of the sulfonamide group, the acetyl group, and the pyridazinone moiety under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles
1-ACETYL-N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O4S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-acetyl-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C22H21ClN4O4S/c1-15(28)26-12-10-17-14-19(6-8-21(17)26)32(30,31)24-11-13-27-22(29)9-7-20(25-27)16-2-4-18(23)5-3-16/h2-9,14,24H,10-13H2,1H3 |
InChI Key |
JCMCOUFOABQAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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